2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole
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Overview
Description
2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The compound also features an aminomethyl group and a difluoromethoxy group attached to the benzene ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole can be achieved through various methods. One common approach involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. For instance, the reaction of 2-aminophenol with difluoromethoxybenzaldehyde under acidic conditions can yield the desired oxazole compound . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The aminomethyl and difluoromethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic compounds. These products can have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)benzo[d]oxazole: Lacks the difluoromethoxy group, resulting in different chemical properties.
6-(Difluoromethoxy)benzo[d]oxazole: Lacks the aminomethyl group, affecting its reactivity and applications.
2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole: Positional isomer with different chemical behavior.
Uniqueness
2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both aminomethyl and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H8F2N2O2 |
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Molecular Weight |
214.17 g/mol |
IUPAC Name |
[6-(difluoromethoxy)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H8F2N2O2/c10-9(11)14-5-1-2-6-7(3-5)15-8(4-12)13-6/h1-3,9H,4,12H2 |
InChI Key |
USYZIKWUHBXRQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)OC(=N2)CN |
Origin of Product |
United States |
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